2-Ethynyl-5-nitrofuran

Physical Organic Chemistry Reaction Kinetics Nucleophilic Addition

2-Ethynyl-5-nitrofuran (CAS 19275-29-7) is a heterocyclic building block belonging to the 5-nitrofuran family, distinguished by a terminal ethynyl (–C≡CH) substituent at the 2-position of the furan ring. With a molecular formula of C₆H₃NO₃ and a molecular weight of 137.09 g/mol, this compound uniquely combines the electron-deficient 5-nitrofuran core—a privileged pharmacophore for antimicrobial and antiparasitic activity—with a terminal alkyne handle, enabling modular diversification via Sonogashira coupling, click chemistry (CuAAC), and nucleophilic addition reactions.

Molecular Formula C6H3NO3
Molecular Weight 137.09 g/mol
CAS No. 19275-29-7
Cat. No. B102697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-5-nitrofuran
CAS19275-29-7
Synonyms2-ETHYNYL-5-NITRO-FURAN
Molecular FormulaC6H3NO3
Molecular Weight137.09 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C6H3NO3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H
InChIKeyGJXYAJOKVJCOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-5-nitrofuran (CAS 19275-29-7): A Terminal Alkyne Scaffold for Diversifiable 5-Nitrofuran Research & Synthesis


2-Ethynyl-5-nitrofuran (CAS 19275-29-7) is a heterocyclic building block belonging to the 5-nitrofuran family, distinguished by a terminal ethynyl (–C≡CH) substituent at the 2-position of the furan ring . With a molecular formula of C₆H₃NO₃ and a molecular weight of 137.09 g/mol, this compound uniquely combines the electron-deficient 5-nitrofuran core—a privileged pharmacophore for antimicrobial and antiparasitic activity—with a terminal alkyne handle, enabling modular diversification via Sonogashira coupling, click chemistry (CuAAC), and nucleophilic addition reactions . Unlike the saturated or carbonyl-containing 2-substituents found in legacy nitrofuran drugs (e.g., nitrofurantoin, furazolidone), the ethynyl group imparts orthogonal reactivity, making 2-ethynyl-5-nitrofuran a strategic intermediate for constructing focused libraries of 5-nitrofuran derivatives with tunable electronic and steric properties .

Why 2-Ethynyl-5-nitrofuran Cannot Be Replaced by Generic 5-Nitrofuran Analogs


Generic 2-substituted 5-nitrofurans are not functionally interchangeable because the electronic nature of the 2-substituent directly and quantifiably modulates the reduction potential of the nitro group—the critical activation step underlying both antibacterial activity and host toxicity [1]. In a QSAR study of three series of 5-nitrofuran derivatives, the Hammett substituent constant (σ) and cyclic voltammetric reduction potential (E) were identified as the dominant negative contributors to antibacterial IC₅₀ values, while hydrophobic factors showed no significant contribution [1]. The ethynyl group, with its unique combination of electron-withdrawing inductive effect (−I) and electron-donating resonance effect (+M), occupies a distinct region of electronic parameter space compared to the alkyl, alkenyl, aryl, or carbonyl substituents evaluated in the QSAR model, meaning its reduction potential and predicted bioactivity cannot be reliably extrapolated from analogs with different 2-substituents [1][2].

2-Ethynyl-5-nitrofuran: Head-to-Head Reactivity, Substituent Effect, and Synthetic Utility Data


Nucleophilic Reactivity of 2-Ethynyl-5-nitrofuran vs. Vinyl and Ammonium Analogs with Piperidine

In a direct head-to-head kinetic study comparing three 5-nitrofuran electrophiles in their reaction with piperidine at 25 °C, 2-ethynyl-5-nitrofuran, (E)-2-(β-bromovinyl)-5-nitrofuran, and (E)-[β-(5-nitro-2-furyl)vinyl]trimethylammonium bromide were evaluated. Despite the strongly electron-accepting nature of the ammonium group, the furylvinylammonium salt did not exceed the reactivity of the corresponding vinyl halide or the ethynylfuran. The study demonstrates that 2-ethynyl-5-nitrofuran exhibits comparable or superior reactivity to the vinylammonium salt, challenging the assumption that a better leaving group at the β-position guarantees higher electrophilicity and revealing that solvation effects differentially modulate the transition states of these reactions [1].

Physical Organic Chemistry Reaction Kinetics Nucleophilic Addition

Substituent Electronic Effect of the Ethynyl Group Quantified by NMR Substituent Chemical Shift Increments

A systematic ¹H and ¹³C NMR study of 2-nitrofuran and seventeen 2-substituted 5-nitrofurans reported substituent chemical shift increments (Δδ = δ(2-X-5-nitrofuran) − δ(5-nitrofuran)) for protons and carbons of the furan ring. The ethynyl-substituted analog (2-ethynyl-5-nitrofuran) was among the characterized compounds. The Δ¹H and Δ¹³C values quantify the net electronic effect transmitted from the 2-substituent through the furan ring to the nitro-bearing C-5 position. The ethynyl group's increments can be directly compared with those of other 2-substituents (e.g., H, CH₃, vinyl, formyl, nitro) to rank its electron-withdrawing/donating character, providing a spectroscopic parameter for predicting reduction potential and reactivity [1].

NMR Spectroscopy Substituent Effects Electronic Structure

Differential Glutathione Conjugation among 2-Substituted 5-Nitrofuran Derivatives

A glutathione (GSH) transferase present in rat and human liver cytosol catalyzes the reaction of select 2-substituted 5-nitrofuran derivatives with GSH, forming a conjugate and releasing the nitro group as inorganic nitrite. Substrate activity among the derivatives tested showed a correlation with the lability of the nitro group toward alkali. Notably, clinically used nitrofuran drugs (including nitrofurantoin and furazolidone) did not serve as substrates for this enzyme. The 2-substituent identity directly determines whether a 5-nitrofuran undergoes enzyme-catalyzed GSH conjugation, which has implications for detoxification and potential toxicity. Although the specific substrate activity of 2-ethynyl-5-nitrofuran in this system requires confirmation, its structural class places it among the subset of 2-substituted derivatives capable of enzymatic GSH conjugation, unlike the major drug analogs [1].

Drug Metabolism Detoxification Glutathione S-Transferase

Synthetic Utility of the Terminal Alkyne: Modular Derivatization to Bioactive Nitrofuran Scaffolds

2-Ethynyl-5-nitrofuran (5-nitro-2-furylacetylene) has been explicitly demonstrated as a starting material for the synthesis of multiple downstream products: 1-iodo-2-(5-nitro-2-furyl)ethylene, 3-(5-nitro-2-furyl)propionic acid, and 1,2-bis-(5-nitro-2-furyl)-acetylene, the latter of which possesses antibacterial properties. The ethynyl group enables transformations—hydrohalogenation, hydration, and oxidative homocoupling—that are chemically inaccessible from the 2-vinyl, 2-formyl, or 2-aminomethylene analogs more commonly encountered in nitrofuran drug synthesis, establishing a differentiated synthetic route to novel nitrofuran structures .

Synthetic Chemistry Click Chemistry Antibacterial Compounds

Best-Fit Application Scenarios for 2-Ethynyl-5-nitrofuran Based on Evidence


Focused 5-Nitrofuran Library Synthesis via Alkyne Diversification

For medicinal chemistry groups constructing structure–activity relationship (SAR) libraries around the 5-nitrofuran pharmacophore, 2-ethynyl-5-nitrofuran offers a single, multifunctional scaffold that can be elaborated into at least three distinct product classes (iodoalkenes, carboxylic acids, and bis-nitrofuranyl acetylenes) without de novo ring synthesis . This modularity enables parallel SAR exploration of the 2-position while maintaining a constant 5-nitro substitution pattern, directly supporting the QSAR finding that electronic parameters at the 2-position are the dominant contributors to antibacterial potency [1].

Electrophilic Reactivity Probes for Physical Organic Studies of Nitrofuran Activation

The direct kinetic comparison demonstrating that 2-ethynyl-5-nitrofuran exhibits reactivity competitive with vinyl bromide and vinylammonium electrophiles toward piperidine positions this compound as a valuable substrate for physical organic chemists investigating the interplay between substituent electronic effects, solvation, and nucleophilic attack at the nitrofuran β-position. The availability of ¹H and ¹³C NMR substituent increments further enables correlation of spectroscopic electronic parameters with kinetic reactivity [2].

Metabolic Stability Screening Using the Glutathione Conjugation Assay

The demonstrated differential reactivity of 2-substituted 5-nitrofurans with glutathione S-transferase—where legacy drugs are non-substrates but certain derivatives actively release nitrite upon conjugation—makes 2-ethynyl-5-nitrofuran a candidate probe for structure–metabolism relationship studies . Its ethynyl group can be systematically modified (e.g., via Sonogashira coupling) to generate a series of analogs for assessing how 2-substituent variation modulates enzyme-catalyzed nitro group release, informing the design of nitrofuran derivatives with predictable metabolic profiles.

Starting Material for Antibacterial Bis-Nitrofuran Synthesis

The oxidative homocoupling of 2-ethynyl-5-nitrofuran yields 1,2-bis-(5-nitro-2-furyl)-acetylene, a compound with documented antibacterial properties . This direct synthetic route to a symmetrical bis-nitrofuran distinguishes 2-ethynyl-5-nitrofuran from mono-nitrofuran building blocks and provides a pathway to dimeric nitrofuran structures that may address resistance mechanisms or exhibit altered pharmacokinetic profiles relative to monomeric nitrofuran drugs.

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